5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide
Description
This compound (CAS: 832737-90-3) is a tetrahydropyrazolo[1,5-a]pyrimidine derivative featuring a 4-fluorophenyl group at position 5, a trifluoromethyl group at position 7, and a carbohydrazide moiety at position 2. Its partially saturated pyrimidine ring enhances conformational flexibility, which may influence binding interactions in biological systems. The compound is cataloged with 97% purity and is primarily used in research settings for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F4N5O/c15-8-3-1-7(2-4-8)9-5-11(14(16,17)18)23-12(20-9)6-10(22-23)13(24)21-19/h1-4,6,9,11,20H,5,19H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLJRFMJGREFJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NN)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F4N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 357.308 g/mol. The compound features a unique combination of fluorinated aromatic rings and a hydrazide functional group, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.308 g/mol |
| CAS Number | 863186-47-4 |
| Melting Point | Not available |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, it demonstrated significant cytotoxicity against HepG2 liver cancer cells with an IC50 value lower than that of standard chemotherapeutic agents.
Enzyme Inhibition
The compound has shown promising results as an enzyme inhibitor , particularly against cyclooxygenase (COX) enzymes. It exhibits selective inhibition of COX-2 over COX-1, making it a candidate for anti-inflammatory drug development. The selectivity index (SI) indicates that it may have reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Case Studies
- Study on Antitumor Activity : In a recent study published in MDPI, researchers synthesized derivatives of pyrazolo[1,5-a]pyrimidines and evaluated their anticancer properties. The compound exhibited potent activity against various cancer cell lines, suggesting its potential as an anticancer agent .
- Enzymatic Studies : Another study focused on the enzyme inhibitory activity of similar compounds revealed that derivatives with trifluoromethyl groups showed enhanced selectivity and potency against COX-2 .
The mechanism by which this compound exerts its biological effects involves the modulation of signaling pathways associated with cell proliferation and inflammation. Specifically, it is believed to interfere with the arachidonic acid pathway by inhibiting COX enzymes, thus reducing the synthesis of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
Pyrazolo[1,5-a]pyrimidine derivatives are distinguished by substituents at positions 2, 3, 5, and 5. Below is a comparative analysis of key analogs:
Key Observations :
- The carbohydrazide group at C2 differentiates it from esters (e.g., ethyl ester in ) or amides (e.g., ), offering unique hydrogen-bonding capabilities.
Physicochemical Properties
Notes:
- The trifluoromethyl group at C7 enhances metabolic stability and lipophilicity across analogs .
- The carbohydrazide moiety in the target compound may increase polarity compared to carboxamides or esters .
Comparative Reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
